molecular formula C20H21FN6O5 B610414 Raltegravir CAS No. 518048-05-0

Raltegravir

Número de catálogo B610414
Número CAS: 518048-05-0
Peso molecular: 444.4234
Clave InChI: CZFFBEXEKNGXKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Raltegravir is an antiretroviral drug produced by Merck & Co., used to treat HIV infection . It is the first of a new class of HIV drugs, the integrase inhibitors . It is primarily metabolized by glucuronidation .


Synthesis Analysis

The synthesis of Raltegravir involves an eight-step process including aminonitrile formation, protection with benzyloxycarbonyl group, conversion of the nitrile to the amidoxime, cyclization to form hydroxypyrimidinone, N-methylation, amidation with microwave-assistance, deprotection, and amidation with acyl chloride .


Molecular Structure Analysis

The crystal structures of Raltegravir were determined from high-resolution powder XRD patterns using Rietveld refinement . The crystal structure reveals its conformational and synthon differences .


Chemical Reactions Analysis

Raltegravir belongs to the biopharmaceutics classification system (BCS) class II category and has poor aqueous solubility and chemical stability in acidic/basic medium . A colorimetric method has been developed for the estimation of Raltegravir in pharmaceutical formulation and human biological fluids using 3-methyl-2-benzothiazolinone hydrazone (MBTH) reagent .


Physical And Chemical Properties Analysis

Raltegravir has poor aqueous solubility and chemical stability in acidic/basic medium . It is a human immunodeficiency virus integrase strand transfer inhibitor that is prescribed for the treatment of HIV-1 infection .

Aplicaciones Científicas De Investigación

  • Treatment of HIV-1 Infection : Raltegravir is widely used for treating HIV-1 infected patients, noted for its favorable safety profile without significant unexpected adverse events (R. de Miguel et al., 2018).

  • Resistance Mechanisms : Mutations in the HIV integrase gene, such as E92Q, G140S Q148H, N155H, and E157Q, can lead to treatment failure and resistance to Raltegravir. These mutations impair the activities of integrase protein and reduce sensitivity to Raltegravir (I. Malet et al., 2008).

  • Viral DNA Kinetics in Resistant Patients : Studies have shown that certain mutations, like Q148H, can ‘freeze’ HIV integrase into a catalytically inactive state, while mutations like G140S/Q148H can rescue this inactive form, contributing to resistance to Raltegravir (O. Delelis et al., 2008).

  • Combination with Other Antiretroviral Drugs : Raltegravir has shown potent antiretroviral activity and is well tolerated in HIV-1-infected individuals, especially when combined with other antiretroviral drugs like efavirenz, tenofovir, and lamivudine or emtricitabine (C. Hicks & R. Gulick, 2009).

  • Safety and Efficacy : Raltegravir has demonstrated safety and efficacy in treatment-experienced patients with multidrug-resistant virus, indicating its valuable role in the management of HIV, especially in patients with limited treatment options (B. Grinsztejn et al., 2007).

  • Cross-Resistance Profile : Cross-resistance studies have highlighted the need for second-generation integrase inhibitors with limited cross-resistance to Raltegravir, essential for managing HIV-1 infection in patients treated with Raltegravir (L. Van Wesenbeeck et al., 2010).

Safety And Hazards

Raltegravir is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Direcciones Futuras

Raltegravir shows significant and sustained virologic and immunologic response in combination with other antiretrovirals in treatment-experienced HIV-1 infected patients who show evidence of viral replication or multidrug-resistant HIV-1 strains, without any significant tolerability issues . It is increasingly used in children and has shown promising results in the clinic .

Propiedades

IUPAC Name

N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFFBEXEKNGXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048660
Record name Raltegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Raltegravir inhibits HIV integrase to prevent the viral genome being incorporated into the human genome. Raltegravir is primarily metabolized by glucuronidation., Raltegravir inhibits the catalytic activity of HIV-1 integrase, an HIV-1 encoded enzyme that is required for viral replication. Inhibition of integrase prevents the covalent insertion, or integration, of unintegrated linear HIV-1 DNA into the host cell genome preventing the formation of the HIV-1 provirus. The provirus is required to direct the production of progeny virus, so inhibiting integration prevents propagation of the viral infection. Raltegravir did not significantly inhibit human phosphoryltransferases including DNA polymerases alpha, beta, and gamma.
Record name Raltegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raltegravir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Raltegravir

CAS RN

518048-05-0
Record name Raltegravir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518048-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raltegravir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0518048050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raltegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raltegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RALTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22VKV8053U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Raltegravir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A solution of Raltegravir potassium (˜2 g) in water was acidified with 2N HCl until pH 2 was obtained. The acidified solution was extracted with MTBE (600 ml). The organic extract was evaporated to dryness. Raltegravir free hydroxy (1.5 g) was obtained as a white powder.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
10
Citations
SG Deeks, S Kar, SI Gubernick… - Nature Reviews Drug …, 2008 - go.gale.com
… to raltegravir develops rapidly during virological failure, and that viruses resistant to raltegravir will … dampen enthusiasm for the use of raltegravir in a potentially non-adherent population. …
Number of citations: 40 go.gale.com
JD Croxtall, KA Lyseng-Williamson, CM Perry - Drugs, 2008 - Springer
… raltegravir.[16] No oxidative metabolism of raltegravir was observed in liver microsomes.[21] … primary route of metabolic clearance of raltegravir.[16] After single-dose coadministration of …
Number of citations: 59 link.springer.com
C Hicks, RM Gulick - Clinical Infectious Diseases, 2009 - academic.oup.com
… Raltegravir is the first approved human immunodeficiency … Clinical trials have demonstrated that raltegravir-containing … -resistant HIV infection, raltegravir-containing treatment with an …
Number of citations: 215 academic.oup.com
J Cocohoba, BJ Dong - Clinical therapeutics, 2008 - Elsevier
… , and raltegravir may be taken without regard to meals. In Phase II studies in treatmentnaive patients, raltegravir … disease, the addition of raltegravir to an optimized background regimen …
Number of citations: 153 www.sciencedirect.com
Z Temesgen, DS Siraj - Therapeutics and clinical risk management, 2008 - Taylor & Francis
… -daily dosing regimen for raltegravir. High fat meal slows the rate of absorption of raltegravir but also … may be coadministered with raltegravir without adjustment in the dose of raltegravir. …
Number of citations: 111 www.tandfonline.com
JF Mouscadet, L Tchertanov - … journal of medical …, 2009 - eurjmedres.biomedcentral.com
… , raltegravir, was approved for clinical use under the name of Isentress™. The results of the various clinical trials that have evaluated raltegravir … to treatment with raltegravir. Although …
Number of citations: 60 eurjmedres.biomedcentral.com
JJ Eron, DA Cooper, RT Steigbigel, B Clotet… - The Lancet Infectious …, 2013 - thelancet.com
… in the raltegravir group in the open-label raltegravir phase, raltegravir resistance mutations in the … failure in the open-label raltegravir phase developed raltegravir resistance mutations. …
Number of citations: 159 www.thelancet.com
MD Liedtke, CR Tomlin, SM Lockhart… - Infection and Drug …, 2014 - Taylor & Francis
… of raltegravir. It is well tolerated, and the most commonly reported adverse effects include headache, nausea, and diarrhea. Serious adverse effects with raltegravir … safety of raltegravir in …
Number of citations: 33 www.tandfonline.com
KEE Rokas, PB Bookstaver… - Annals of …, 2012 - journals.sagepub.com
… The nucteoside-based regimen of raltegravir with tenofovir/… Raltegravir used with optimized background therapy … vitro and in vivo data on raltegravir potency, defined as the ability …
Number of citations: 19 journals.sagepub.com
R de Miguel, R Montejano… - Expert opinion on …, 2018 - Taylor & Francis
Introduction: Raltegravir (RAL) was the first commercialized agent from a new drug class with an innovative target, the integrase. Since its introduction in clinical practice RAL has …
Number of citations: 17 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.